molecular formula C23H22FN7 B12205273 [(4-Fluorophenyl)methyl][4-(4-phenylpiperazinyl)pteridin-2-yl]amine

[(4-Fluorophenyl)methyl][4-(4-phenylpiperazinyl)pteridin-2-yl]amine

Cat. No.: B12205273
M. Wt: 415.5 g/mol
InChI Key: WDTSYKNDEATCFB-UHFFFAOYSA-N
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Description

[(4-Fluorophenyl)methyl][4-(4-phenylpiperazinyl)pteridin-2-yl]amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pteridine core substituted with a 4-phenylpiperazinyl group and a 4-fluorophenylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction uses organoboron reagents and palladium catalysts to form carbon-carbon bonds, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

[(4-Fluorophenyl)methyl][4-(4-phenylpiperazinyl)pteridin-2-yl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), various nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives with additional oxygen functionalities, while reduction can produce fully saturated piperazine rings.

Scientific Research Applications

[(4-Fluorophenyl)methyl][4-(4-phenylpiperazinyl)pteridin-2-yl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(4-Fluorophenyl)methyl][4-(4-phenylpiperazinyl)pteridin-2-yl]amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

[(4-Fluorophenyl)methyl][4-(4-phenylpiperazinyl)pteridin-2-yl]amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H22FN7

Molecular Weight

415.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-(4-phenylpiperazin-1-yl)pteridin-2-amine

InChI

InChI=1S/C23H22FN7/c24-18-8-6-17(7-9-18)16-27-23-28-21-20(25-10-11-26-21)22(29-23)31-14-12-30(13-15-31)19-4-2-1-3-5-19/h1-11H,12-16H2,(H,26,27,28,29)

InChI Key

WDTSYKNDEATCFB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=NC4=NC=CN=C43)NCC5=CC=C(C=C5)F

Origin of Product

United States

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